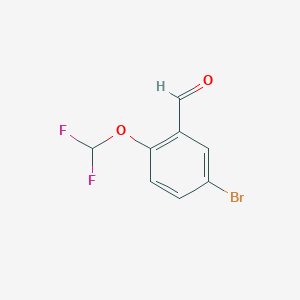![molecular formula C7H6F3N5 B1271298 5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 380340-45-4](/img/structure/B1271298.png)
5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Vue d'ensemble
Description
The compound 5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which is a structure of interest in medicinal chemistry due to its potential biological activities. Research has been conducted to synthesize various derivatives of this scaffold and to study their properties and potential applications, particularly in the field of anticancer and antiviral agents .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been achieved through various methods. One approach involves the oxidative cyclization of N-benzylidene-N′-pyrimidin-2-yl hydrazine precursors followed by a Dimroth rearrangement . Another method employs a regio- and stereoselective three-component condensation reaction under solvent-free conditions, which is an efficient one-pot synthesis technique . Additionally, a solution-phase parallel synthetic method has been used to prepare 5-substituted derivatives . These synthetic strategies highlight the versatility and adaptability of the [1,2,4]triazolo[1,5-a]pyrimidine core for chemical modifications.
Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been characterized using various techniques. Single-crystal X-ray diffraction (SCXRD) has been utilized to determine the structure at low temperatures, and the findings have been supported by density functional theory (DFT) calculations . Theoretical studies have also been conducted to predict NMR chemical shifts, which were found to be in good agreement with experimental data . These analyses provide a detailed understanding of the molecular geometry and electronic structure of the compounds.
Chemical Reactions Analysis
The [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been involved in various chemical reactions. For instance, the reaction of 6-bromo derivatives with aliphatic amines under microwave irradiation led to the formation of unexpected 5-amino compounds through an ANRORC-type mechanism . The compounds have also been used as intermediates for further functionalization, such as the introduction of aryl groups at specific positions to enhance biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been extensively studied. Spectroscopic techniques like FT-IR, NMR, and UV-Vis have been employed for identification and characterization . Computational studies, including HOMO-LUMO analysis and molecular docking, have been performed to predict the reactivity and potential biological interactions of these compounds . The SAR studies have revealed that specific substituents and structural modifications can significantly influence the biological activity, such as tubulin inhibition and affinity towards adenosine receptors .
Applications De Recherche Scientifique
Anti-Malarial Agent
- Scientific Field : Medicinal Chemistry
- Application Summary : This compound has been studied for its potential as an anti-malarial agent . Malaria is a major global health problem, and the search for new drugs is crucial due to the emergence of drug-resistant strains of Plasmodium falciparum .
- Methods of Application : The compound was designed and synthesized based on bioisosteric replacement of functional groups on known anti-malarial compounds . The impact of ring bioisosteric replacement, a CF3 group substituted at the 2-position of the [1,2,4]triazolo [1,5-a]pyrimidine scaffold, and a range of amines as substituents at the 7-position of the heterocyclic ring were investigated .
- Results/Outcomes : According to docking simulations, the synthesized compounds are able to interact with P. falciparum dihydroorotate dehydrogenase (PfDHODH) through strong hydrogen bonds . The presence of a trifluoromethyl group at the 2-position of the [1,2,4]triazolo [1,5-a]pyrimidine ring led to increased drug activity .
Antiviral Agent
- Scientific Field : Medicinal Chemistry
- Application Summary : This compound is an intermediate product in the synthesis of the antiviral drug Triazid® .
- Methods of Application : The compound was obtained for the first time by condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of ZnCl2 in supercritical carbon dioxide (200 bar) under solvent-free conditions .
- Results/Outcomes : The successful synthesis of this compound provides a new pathway for the production of the antiviral drug Triazid® .
Inhibitor of Dihydroorotate Dehydrogenase
- Scientific Field : Biochemistry
- Application Summary : The compound has been studied for its potential as an inhibitor of human dihydroorotate dehydrogenase (DHODH) .
- Methods of Application : The compound was studied using crystallography to determine its binding to DHODH .
- Results/Outcomes : The high-resolution crystal structure of human DHODH bound with the compound was determined, providing insights into its mechanism of action .
Intermediate in Antiviral Drug Synthesis
- Scientific Field : Medicinal Chemistry
- Application Summary : This compound is an intermediate product in the synthesis of the antiviral drug Triazid® .
- Methods of Application : The compound was obtained for the first time by condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of ZnCl2 in supercritical carbon dioxide (200 bar) under solvent-free conditions .
- Results/Outcomes : The successful synthesis of this compound provides a new pathway for the production of the antiviral drug Triazid® .
Inhibitor of Influenza RNA Polymerase
- Scientific Field : Virology
- Application Summary : Based on its structural similarity with another compound, this compound has been repurposed for inhibiting the RNase H activity of HIV-1 .
- Methods of Application : The compound was studied as part of a series of cycloheptathiophene-3-carboxamide derivatives, initially identified as anti-influenza agents able to disrupt the PA-PB1 subunits interaction of the influenza RNA polymerase .
- Results/Outcomes : The study provided insights into the potential of this compound as an inhibitor of the RNase H activity of HIV-1 .
Orientations Futures
For the optimization of the method of synthesizing this compound, various conditions for this reaction were studied . These include the reaction in supercritical carbon dioxide in the presence of acetic acid, organic solvents, as well as Lewis acid (ZnCl 2, TiO 2, and SiO 2) or inorganic additives .
Propriétés
IUPAC Name |
5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N5/c1-3-2-4(11)15-6(12-3)13-5(14-15)7(8,9)10/h2H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCPPCZBRATEIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368312 | |
| Record name | 5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
CAS RN |
380340-45-4 | |
| Record name | 5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



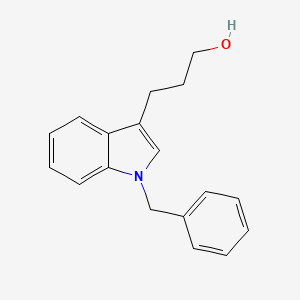
![4-[2-(4-Bromophenoxy)ethyl]morpholine](/img/structure/B1271218.png)
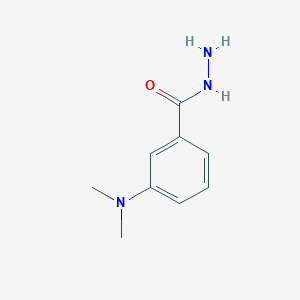
![{[5-(2-Propoxyphenyl)-4H-1,2,4-triazol-3-YL]thio}acetic acid](/img/structure/B1271220.png)
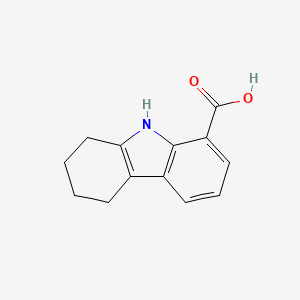
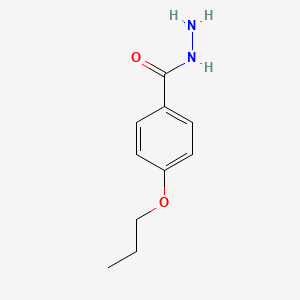
![3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1271228.png)

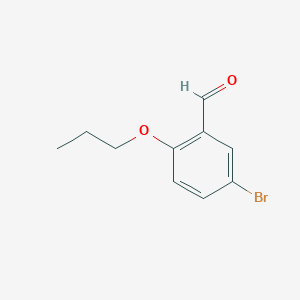
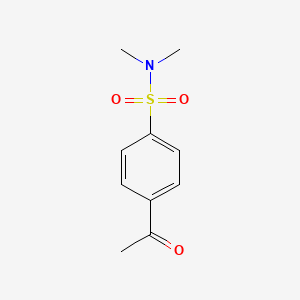
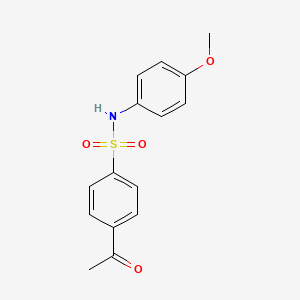
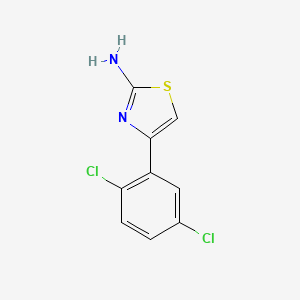
![N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1271240.png)
